REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[CH3:27][CH2:28][O:29][C:30](=[O:31])[CH3:32].[ClH:25].[NH2:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[Na+:16].[O:8]=[C:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1.[OH-:15].[OH2:26].[P:17](=[O:18])([OH:19])([OH:20])[OH:21]>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:9]2=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=P(O)(O)O
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Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(C2=CCCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |